molecular formula C22H20ClN3O2 B11630350 (5Z)-3-(4-chlorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B11630350
M. Wt: 393.9 g/mol
InChI Key: CTICNKVPVIVLNT-ODLFYWEKSA-N
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Description

(5Z)-3-(4-chlorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining an indole moiety with an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of Imidazolidine-2,4-dione: This can be prepared by the reaction of glycine with urea under high-temperature conditions.

    Coupling Reaction: The final step involves coupling the indole moiety with the imidazolidine-2,4-dione core using a chlorobenzyl group as a linker. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it into a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the chlorobenzyl moiety.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-chlorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety can bind to certain proteins, modulating their activity. The imidazolidine-2,4-dione core may interact with enzymes, inhibiting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-bromobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
  • (5Z)-3-(4-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
  • (5Z)-3-(4-fluorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-3-(4-chlorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione lies in its specific combination of functional groups. The presence of the chlorobenzyl group provides distinct reactivity compared to its analogs with different substituents. This allows for unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(1-propan-2-ylindol-3-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C22H20ClN3O2/c1-14(2)25-13-16(18-5-3-4-6-20(18)25)11-19-21(27)26(22(28)24-19)12-15-7-9-17(23)10-8-15/h3-11,13-14H,12H2,1-2H3,(H,24,28)/b19-11-

InChI Key

CTICNKVPVIVLNT-ODLFYWEKSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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